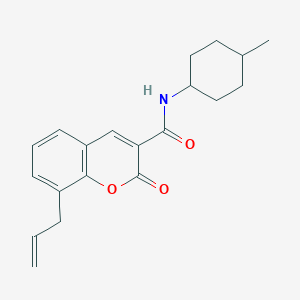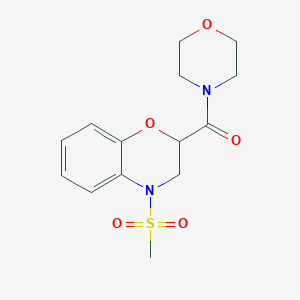![molecular formula C21H44O9Si4 B6105221 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol](/img/structure/B6105221.png)
2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol is a complex organosilicon compound. It is characterized by its multiple silyl groups and hydroxyl functionalities, making it a versatile intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol typically involves the reaction of phenylsilanes with hydroxyethoxymethylsilanes under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The silyl groups can be reduced to form simpler silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various functionalized silanes.
Scientific Research Applications
2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the silyl groups can participate in covalent bonding. These interactions enable the compound to modify the properties of other substances, such as enhancing their stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-methylsilyl]oxy-dimethylsilyl]methoxy]ethanol
- 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-ethylsilyl]oxy-dimethylsilyl]methoxy]ethanol
Uniqueness
2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol is unique due to the presence of the phenyl group, which imparts distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
2-[[[bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O9Si4/c1-31(2,18-25-15-12-22)28-34(21-10-8-7-9-11-21,29-32(3,4)19-26-16-13-23)30-33(5,6)20-27-17-14-24/h7-11,22-24H,12-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBIMPKDGDMMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(COCCO)O[Si](C1=CC=CC=C1)(O[Si](C)(C)COCCO)O[Si](C)(C)COCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O9Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-5-(1-methyl-3-phenylpyrazol-4-yl)-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![2-[4-(3,5-difluorobenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6105155.png)
![4-(4-ethylphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105163.png)
![2-[4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6105170.png)
![2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide](/img/structure/B6105175.png)
![[4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-1-yl]-(furan-2-yl)methanone](/img/structure/B6105188.png)

![7-(2-chloro-3-methylbenzoyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6105206.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6105212.png)
![ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B6105214.png)

![(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B6105223.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6105229.png)
![2-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B6105230.png)
